Optimized 4,6-Disubstituted Indazole: SAR-Guided Potency Differentiation
DS28120313 (compound 32) emerged as the most potent hepcidin production inhibitor following systematic SAR optimization of a 4,6-disubstituted indazole series. In HepG2 cell-based hepcidin suppression assays, DS28120313 exhibited an IC50 of 0.093 μM, representing an approximately 30-fold improvement in potency compared to the initial screening hit, multi-kinase inhibitor 1 (compound 1), which was described as a weak hepcidin inhibitor [1].
| Evidence Dimension | Hepcidin production inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.093 μM |
| Comparator Or Baseline | Compound 1 (multi-kinase inhibitor 1), described as a weak hepcidin inhibitor |
| Quantified Difference | Approximately 30-fold improvement in potency |
| Conditions | HepG2 human hepatocyte cell line, hepcidin production assay |
Why This Matters
This SAR-driven optimization establishes DS28120313 as the best-characterized and most potent compound within the published 4,6-disubstituted indazole series, directly justifying its selection over earlier, less active analogs for reproducible hepcidin suppression studies.
- [1] Fukuda T, Goto R, Kiho T, Ueda K, Muramatsu S, Hashimoto M, Aki A, Watanabe K, Tanaka N. Discovery of DS28120313 as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4,6-disubstituted indazole derivatives. Bioorg Med Chem Lett. 2017 Dec 1;27(23):5252-5257. View Source
